BenchChemオンラインストアへようこそ!

1-Oxa-3,8-diazaspiro[4.5]decan-2-one

Fragment-based drug discovery Physicochemical property benchmarking Lead-likeness assessment

1-Oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5052-95-9) is a spirocyclic heterocyclic compound with molecular formula C₇H₁₂N₂O₂ and molecular weight 156.18 g·mol⁻¹, featuring a conformationally rigid oxazolidinone ring spiro-fused to a piperidine ring. It belongs to the privileged 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold class, which has been exploited across multiple therapeutic programs including antihypertensives, neuroprotective agents, monoamine receptor modulators, and eating-disorder therapeutics.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 5052-95-9
Cat. No. B1314174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3,8-diazaspiro[4.5]decan-2-one
CAS5052-95-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC(=O)O2
InChIInChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
InChIKeyLQGLKWIXYWZNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5052-95-9): Procurement-Grade Spirocyclic Oxazolidinone Building Block


1-Oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5052-95-9) is a spirocyclic heterocyclic compound with molecular formula C₇H₁₂N₂O₂ and molecular weight 156.18 g·mol⁻¹, featuring a conformationally rigid oxazolidinone ring spiro-fused to a piperidine ring . It belongs to the privileged 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold class, which has been exploited across multiple therapeutic programs including antihypertensives, neuroprotective agents, monoamine receptor modulators, and eating-disorder therapeutics [1]. The parent scaffold is recognized as a versatile synthetic intermediate, particularly for the preparation of 8-substituted chlorooxazolidinones with antimicrobial activity . Commercially, the compound is available at ≥97% purity from multiple established suppliers, with batch-specific analytical characterization (NMR, HPLC, GC) routinely provided .

Why 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Cannot Be Replaced by Other Spirocyclic or Oxazolidinone Analogs


The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold occupies a distinct chemical space that is not interchangeable with structurally similar spirocycles. Its defining features—a zero-rotatable-bond oxazolidinone ring spiro-fused at the 4-position of a piperidine, yielding a tPSA of 50.4 Ų, XLogP of −0.3, and aqueous solubility of 52 g·L⁻¹ —create a fragment-like physicochemical profile that differs fundamentally from 8-substituted analogs such as fenspiride (8-phenethyl derivative; MW 260.33 free base, LogP 2.23–2.87, 5 rotatable bonds) . 8-Substitution introduces dramatic shifts in lipophilicity, molecular weight, and target engagement profile: whereas the unsubstituted parent binds the benzodiazepine site of the GABAᴀ receptor and inhibits chloride currents , the 8-phenethyl analog fenspiride instead targets PDE3/PDE4/PDE5 and histamine H₁ receptors . The 8-benzyl analog (CAS 5053-14-5, MW 246.31) serves as a synthetic precursor requiring deprotection to access the free NH-piperidine, a step with reported yields ranging from 74% to ~99% depending on conditions . Even closely related diazaspiro scaffolds—such as 2,8-diazaspiro[4.5]decan-1-one (RIPK1 inhibitor series) or 2,7-diazaspiro[4.5]decane (IRE1α inhibitor series)—differ in heteroatom placement and ring connectivity, leading to distinct biological target profiles [1]. For procurement decisions, these differences mean that substitution of the parent scaffold with any analog will alter both the synthetic trajectory and the pharmacological outcome.

Quantitative Differentiation Evidence for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5052-95-9) vs. Closest Analogs


Physicochemical Differentiation: Fragment-Like Profile vs. 8-Substituted Analogs (Fenspiride and 8-Benzyl Derivative)

The unsubstituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one parent scaffold exhibits a fragment-like physicochemical profile that is fundamentally distinct from its 8-substituted derivatives. The parent compound has a molecular weight (MW) of 156.18, an XLogP of −0.3, zero rotatable bonds, topological polar surface area (tPSA) of 50.4 Ų, and aqueous solubility of 52 g·L⁻¹ . In direct comparison, the 8-phenethyl derivative fenspiride (free base, CAS 5053-06-5) has MW 260.33, LogP 2.23–2.87, and approximately 5 rotatable bonds . The 8-benzyl analog (CAS 5053-14-5) has MW 246.31 with an estimated LogP approximately 1.5–2.0 units higher than the parent [1]. This represents a MW increase of 67% (fenspiride) to 58% (8-benzyl) relative to the parent, and a LogP shift from negative to strongly positive values, moving the compounds from fragment-like to drug-like or beyond. According to the Rule of Three for fragment-based screening, the parent scaffold (MW < 160, LogP < 0) falls within ideal fragment space, whereas 8-substituted analogs do not .

Fragment-based drug discovery Physicochemical property benchmarking Lead-likeness assessment

Synthetic Deprotection Yield: Practical Procurement Benchmark vs. 8-Benzyl Precursor

A critical procurement consideration is the efficiency of converting the commonly stocked 8-benzyl precursor (CAS 5053-14-5) to the target free NH-piperidine compound. The published deprotection protocol using Pd/C (10%) and ammonium formate in methanol under reflux achieves the target compound in 74% isolated yield from the 8-benzyl precursor (170 mg scale) . An alternative synthesis route has been reported with yields as high as approximately 99% . The target compound is commercially available at ≥97% purity from multiple suppliers including Bidepharm, Aladdin, ChemScene, Leyan, and Amatek Scientific, with batch-specific QC documentation (NMR, HPLC, GC) provided . In contrast, the 8-benzyl precursor is also commercially available but at comparable purity levels, requiring the end-user to perform the deprotection step, which introduces additional synthetic effort, variability, and cost .

Process chemistry Synthetic intermediate procurement Debenzylation efficiency

GABAᴀ Receptor Benzodiazepine Site Pharmacology vs. Fenspiride PDE/H₁ Target Profile

The parent 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold demonstrates direct interaction with the benzodiazepine binding site of the GABAᴀ receptor, where it potently inhibits diazepam binding and also inhibits chloride currents and neuronal depolarization . In rat cortical cells, the compound inhibits Ca²⁺ influx, potassium efflux, and excitatory neurotransmitter release from synaptic vesicles . This GABAergic profile contrasts sharply with the 8-phenethyl derivative fenspiride, which instead inhibits phosphodiesterase isoforms (PDE3 -log IC₅₀ = 3.44, PDE4 -log IC₅₀ = 4.16, PDE5 -log IC₅₀ ≈ 3.8) and antagonizes histamine H₁ receptors . Fenspiride inhibits the calcium signal in macrophages only at concentrations of approximately 1 mM, far above its therapeutic range of approximately 1 µM, whereas the parent scaffold and its close derivatives exhibit neural Ca-uptake inhibition in cerebrocortical synaptosomes at pharmacologically relevant concentrations [1]. This represents a complete divergence in primary molecular target between the parent scaffold (GABAᴀ/ion channel) and its 8-phenethyl analog (PDE/H₁).

GABA receptor pharmacology Benzodiazepine binding site Target selectivity profiling

Class-Level Neuroprotective Efficacy: RGH-2716 (Scaffold Derivative) vs. Nimodipine and Vinpocetine in Cognitive Impairment Models

While the parent compound 5052-95-9 serves as the core scaffold, the most extensively characterized derivative, RGH-2716 (TDN-345), provides class-level evidence for the scaffold's neuroprotective differentiation. RGH-2716, a 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative, was directly compared against nimodipine and vinpocetine in a water-labyrinth learning and memory model in young and aged rats. RGH-2716 at 0.5 mg/kg i.p. or 3 mg/kg p.o. improved learning impaired by diazepam or scopolamine, and at 3 mg/kg p.o. significantly ameliorated consolidation and retrieval in a retrograde amnesia model [1]. In the same study, nimodipine and vinpocetine at 10 mg/kg p.o. (3.3-fold higher oral dose) showed only moderate effect compared to RGH-2716 [1]. Furthermore, the pharmacological profile of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative series was reported to differ from that of known Ca²⁺-antagonists such as flunarizine or nimodipine and the Na⁺-channel blocker phenytoin [2]. RGH-2716 also stimulates nerve growth factor (NGF) production in C6-10A glioma cells, a mechanism not shared by the comparator calcium channel blockers [3].

Neuroprotection Cognitive enhancement Calcium channel modulation Learning and memory

Patent-Indication Breadth vs. Single-Indication Spirocycles: Multi-Therapeutic Area Coverage

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is distinguished from other spirocyclic chemotypes by its representation across at least five distinct therapeutic indication areas in granted patents and patent applications. Specifically: (i) antihypertensive agents—43 derivatives screened in spontaneously hypertensive rats, with compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one) identified as a preferential α₁-adrenoceptor antagonist and compound 29 as an α₂-adrenoceptor antagonist [1]; (ii) monoamine receptor modulation—1-oxa-3,8-diaza-spiro[4.5]decan-2-one compounds claimed for inhibiting monoamine receptor activity and treating associated disease conditions including depression, anxiety, psychosis, and sleep disorders (US Patent 6,911,452) [2]; (iii) eating disorders—both 1-oxa-3-azaspiro[4.5]decan-2-one and 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives claimed for binge eating disorder treatment (WO 2008/092887 A1) [3]; (iv) neuroprotection and cognitive enhancement—RGH-2716/TDN-345 as a clinical candidate for memory disorders [4]; (v) general drug production—substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one compounds claimed for producing medicaments (US Patent App. 2009/0105290) [5]. In contrast, comparator spirocycles such as 2,8-diazaspiro[4.5]decan-1-one are primarily associated with a single target class (RIPK1 kinase inhibition, IC₅₀ = 92 nM for lead compound 41) [6], and 2,7-diazaspiro[4.5]decane derivatives are focused on IRE1α inhibition [7].

Patent landscape analysis Therapeutic indication breadth Scaffold promiscuity Drug repurposing potential

Optimal Procurement and Application Scenarios for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5052-95-9)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting GABAᴀ or Ion Channel Receptors

The compound's fragment-like physicochemical profile (MW 156.18, LogP −0.3, 0 rotatable bonds, tPSA 50.4 Ų) makes it an ideal starting point for fragment-based screening campaigns, particularly those targeting the benzodiazepine binding site of GABAᴀ receptors or neuronal ion channels. Unlike the 8-substituted analog fenspiride (MW 260.33, LogP 2.23–2.87), which has already committed to a specific substitution that drives PDE/H₁ pharmacology, the unsubstituted parent scaffold permits systematic 8-position diversification with minimal starting molecular weight, preserving lead-likeness throughout optimization [1]. The compound's demonstrated inhibition of diazepam binding, chloride currents, and Ca²⁺ influx in rat cortical cells provides a direct pharmacodynamic anchor for hit validation .

Synthesis of 8-Substituted Derivative Libraries for Neuroprotection or Antihypertensive Lead Optimization

For medicinal chemistry teams pursuing neuroprotective or antihypertensive programs, procuring the pre-deprotected parent scaffold (≥97% purity, multiple suppliers) eliminates the variability and yield loss associated with in-house debenzylation of the 8-benzyl precursor. The published deprotection protocol yields 74% at research scale , and the commercial availability of the free NH-piperidine at consistent purity reduces batch-to-batch variability in subsequent 8-position derivatization. The scaffold has demonstrated class-level superiority over nimodipine and vinpocetine in cognitive impairment models (RGH-2716 effective at 3 mg/kg p.o. vs. 10 mg/kg p.o. for comparators) [1] and produced pharmacologically distinct α₁- and α₂-adrenoceptor antagonists in the antihypertensive program .

Multi-Target Drug Discovery Platforms Requiring Scaffold Versatility Across CNS and Cardiovascular Indications

Industrial drug discovery organizations maintaining portfolio-based screening platforms benefit from the scaffold's documented activity across five therapeutic areas: hypertension (α-adrenoceptor modulation) , monoamine receptor-mediated CNS disorders (depression, anxiety, psychosis) [1], eating disorders , neuroprotection/cognitive enhancement [2], and general analgesia/inflammation programs [3]. This breadth reduces the need to stock multiple spirocyclic intermediates for different programs. The compound is available at scale (25 kg packaging from select suppliers) , making it suitable for both exploratory medicinal chemistry and larger-scale lead optimization campaigns.

Antimicrobial Agent Development via Chlorooxazolidinone Derivatization

The compound is explicitly described as a useful reagent for preparing chlorooxazolidinones with antimicrobial activity . The oxazolidinone pharmacophore is well-established in antibacterial drug discovery (e.g., linezolid class), and the spirocyclic constraint imposed by the 1-oxa-3,8-diazaspiro[4.5]decane framework provides conformational restriction (0 rotatable bonds) not available in linear oxazolidinone analogs. This structural pre-organization can enhance target binding entropy and selectivity, as demonstrated by the scaffold's ability to discriminate between α₁- and α₂-adrenoceptor subtypes depending solely on 8-position substitution pattern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.